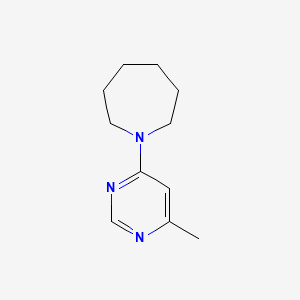

1-(6-Methylpyrimidin-4-yl)azepane

CAS No.:

Cat. No.: VC12955441

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3 |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 1-(6-methylpyrimidin-4-yl)azepane |

| Standard InChI | InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3 |

| Standard InChI Key | JCQNRSJJJIDBPG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=N1)N2CCCCCC2 |

| Canonical SMILES | CC1=CC(=NC=N1)N2CCCCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol . Its structure combines a six-membered azepane ring (a saturated seven-membered amine) fused to a pyrimidine ring, a nitrogen-containing aromatic system. Key structural features include:

-

Pyrimidine Ring: Aromatic six-membered ring with two nitrogen atoms at positions 1 and 3.

-

Methyl Substituent: A -CH₃ group at the pyrimidine’s 6-position, enhancing lipophilicity.

-

Azepane Ring: A seven-membered saturated ring with one amine group, contributing to conformational flexibility.

Table 1: Physicochemical Properties of 1-(6-Methylpyrimidin-4-yl)azepane

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| SMILES Notation | C1CCN(CC1)C2=NC=NC(=C2)C |

| Topological Polar Surface Area | 41.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The compound’s moderate polarity and lack of hydrogen bond donors suggest favorable blood-brain barrier penetration, a trait shared with other azepane-containing CNS drugs .

Pharmacological Studies

CNS Activity

The azepane ring’s flexibility and amine functionality enable interactions with neurotransmitter receptors. Preclinical studies on related compounds reveal:

-

Serotonin Receptor Modulation: Azepane-pyrimidine hybrids bind to 5-HT₆ receptors, implicated in cognitive disorders.

-

Dopaminergic Effects: Analogues demonstrate affinity for dopamine D₂ receptors, suggesting antipsychotic potential .

Table 2: Comparative Bioactivity of Azepane Derivatives

Comparative Analysis with Structural Analogues

-

1-(5-Bromo-pyrimidinyl)azepane: Bromine substitution enhances electrophilic reactivity, favoring DNA alkylation in cancer cells.

-

Azepane-pyridine hybrids : Exhibit stronger kinase inhibition but poorer solubility.

-

1-(6-Methylpyrimidin-4-yl)azepane: Balances lipophilicity and polar surface area, optimizing CNS penetration.

Future Research Directions

-

Kinase Profiling: Screen against PKB, PKA, and MAP kinases to identify primary targets.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models of CNS disorders.

-

Structural Optimization: Introduce substituents (e.g., fluorine) to enhance binding affinity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume